molecular formula C11H12FNO4S B1530966 1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1171916-98-5

1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1530966
CAS RN: 1171916-98-5
M. Wt: 273.28 g/mol
InChI Key: FIDOKJCISOZSBN-UHFFFAOYSA-N
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Description

“1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1171916-98-5 . It has a molecular weight of 273.28 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FNO4S/c12-9-1-3-10(4-2-9)18(16,17)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates that the compound contains a fluorophenyl group, a sulfonyl group, and a pyrrolidine-3-carboxylic acid group .

It should be stored in a dry place at room temperature .

Scientific Research Applications

Selective RORγt Inverse Agonists

The development of selective, orally active RORγt inverse agonists for potential therapeutic applications has been a significant area of research. The inclusion of a (4-fluorophenyl)sulfonyl group in the molecular structure has contributed to achieving high selectivity against PXR, LXRα, and LXRβ, demonstrating promising pharmacokinetic properties and efficacy in biological models. This approach has led to compounds that inhibit IL-17 production, potentially addressing conditions like autoimmune diseases (Duan et al., 2019).

Fluorescent pH Sensors

The engineering of fluorescent pH sensors using heteroatom-containing organic fluorophores highlights the innovative application of (4-fluorophenyl)sulfonyl derivatives. These sensors exhibit reversible changes between emission states in response to pH variations, offering potential in environmental monitoring and biological imaging. The mechanism is based on intramolecular charge transfer and aggregation-induced emission, showcasing the compound's utility in designing sensitive and versatile sensing materials (Yang et al., 2013).

Advanced Material Synthesis

The synthesis of novel soluble fluorinated polyamides incorporating pyridine and sulfone moieties represents another critical application. These materials, derived from diamines containing (4-fluorophenyl)sulfonyl groups, exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced technological applications, including electronics and coatings (Liu et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones showcases the potential of (4-fluorophenyl)sulfonyl derivatives in developing new antimicrobial agents. These compounds exhibit significant activity against a range of microbial strains, presenting a promising avenue for novel antibiotic development (Zareef et al., 2008).

Proton Exchange Membranes

The creation of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications demonstrates the utility of sulfonated (4-fluorophenyl)sulfonyl groups in enhancing proton conductivity. These materials offer high conductivity and excellent thermal stability, crucial for efficient and durable fuel cell operation (Kim et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-9-1-3-10(4-2-9)18(16,17)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDOKJCISOZSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187839
Record name 3-Pyrrolidinecarboxylic acid, 1-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)sulfonyl)pyrrolidine-3-carboxylic acid

CAS RN

1171916-98-5
Record name 3-Pyrrolidinecarboxylic acid, 1-[(4-fluorophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171916-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[(4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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